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Compound of Interest

Compound Name: FAK inhibitor 6

Cat. No.: B12417967 Get Quote

This technical guide provides a detailed analysis of the preliminary studies on the efficacy of

Focal Adhesion Kinase (FAK) inhibitor compounds designated as "6". This document is

intended for researchers, scientists, and professionals in the field of drug development. It

consolidates in vitro and in vivo data, experimental methodologies, and associated signaling

pathways from various preclinical studies. It is important to note that the designation

"compound 6" has been used for multiple distinct chemical entities in the scientific literature.

This guide will address each of these compounds in separate sections to avoid ambiguity.

FAK Inhibitor 6 (Defactinib/VS-6063)
Defactinib, also referred to as VS-6063 or compound 6 in some literature, is a potent and

selective inhibitor of FAK. It has been investigated in multiple clinical trials for various cancers.

[1]

Quantitative data from in vitro studies are summarized in the table below.
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Cell Line Cancer Type Assay Type IC50 / Effect Reference

DGC organoids
Diffuse Gastric

Cancer
Cell Viability

Synergistic effect

with Palbociclib
[2]

SNU668,

NUGC4

Diffuse Gastric

Cancer
Cell Viability

Synergistic effect

with Palbociclib
[2]

KRAS mutant

NSCLC

Non-Small Cell

Lung Cancer
Cell Viability

Modest activity

as a single agent
[1]

Animal Model Cancer Type
Treatment
Regimen

Outcome Reference

Mouse Xenograft
KRAS mutant

NSCLC
Monotherapy Modest activity [1]

Patients

Pancreatic

Ductal

Adenocarcinoma

Combination with

gemcitabine and

pembrolizumab

Substantial

tumor

regression, well-

tolerated

Patients
Recurrent

LGSOC

Combination with

avutometinib

42% Overall

Response Rate

Cell Viability Assay: Diffuse Gastric Cancer (DGC) organoids and cell lines (SNU668, NUGC4)

were treated with Defactinib (1 µmol/L), Palbociclib (0.5 µmol/L), or a combination of both. Cell

viability was assessed after 24 and 48 hours using standard methods like MTT or CellTiter-Glo

assays. Protein lysates were collected to analyze the effects on FAK and cell-cycle pathways

via immunoblotting.

Animal Studies: For the pancreatic cancer study, patients were administered Defactinib in

combination with gemcitabine and pembrolizumab. Tumor regression was monitored using

standard imaging techniques. In the Low-Grade Serous Ovarian Cancer (LGSOC) trial, patients

received a combination of avutometinib and defactinib, and the overall response rate was the

primary endpoint.
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Defactinib's primary mechanism of action is the inhibition of FAK, which plays a crucial role in

cell survival, proliferation, and migration. In some cancers, inhibition of FAK can lead to a

compensatory activation of the MAPK pathway. Combining FAK inhibitors with MAPK or

CDK4/6 inhibitors can overcome this resistance.
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Caption: Signaling pathway inhibited by Defactinib (FAK inhibitor 6).

FAK Inhibitor 6 (Macrocyclic Compound)
A macrocyclic compound containing a sulfonamide structure was designated as compound 6 in

a study by Farand et al. This compound exhibited high selectivity for PYK2 over FAK.

Target IC50

FAK 4.34 nM

PYK2 0.84 nM

Kinase Assay: The inhibitory activity of compound 6 against FAK and PYK2 was determined

using a biochemical kinase assay. The IC50 values were calculated from the dose-response

curves of enzyme inhibition.

The design of this macrocyclic compound aimed for improved metabolic stability and selectivity.

Parent Structure Introduction of
Macrocyclic Sulfonamide Compound 6 Improved Metabolic Stability

High Selectivity for PYK2

Click to download full resolution via product page

Caption: Design logic for macrocyclic FAK inhibitor 6.

FAK Inhibitors 6a and 6b
A series of 2,4-dianilinopyrimidine derivatives were synthesized, among which compounds 6a

and 6b showed potent FAK inhibition.

Compound FAK IC50 EGFRT790M IC50

6a 1.03 nM 3.89 nM

6b 3.05 nM 7.13 nM
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These compounds also demonstrated antiproliferative activity against various cancer cell lines

at concentrations lower than 7 µM, including FAK-overexpressing pancreatic cancer cells

(AsPC-1, BxPC-3, Panc-1) and drug-resistant breast (MCF-7) and lung (H1975) cancer cells.

Animal Model Cancer Type Treatment Outcome

AsPC-1 cell xenograft

mouse model
Pancreatic Cancer Compound 6a Effective

Kinase Inhibition Assay: The IC50 values for FAK and EGFRT790M were determined using

enzymatic assays. The ability of compounds 6a and 6b to inhibit the kinase activity was

measured at various concentrations to generate dose-response curves.

Cell Proliferation Assay: Cancer cell lines were treated with varying concentrations of

compounds 6a and 6b. Cell proliferation was measured after a set incubation period using a

standard assay such as SRB or MTT.

Xenograft Mouse Model: AsPC-1 cells were subcutaneously injected into immunodeficient

mice. Once tumors were established, mice were treated with compound 6a. Tumor volume was

measured regularly to assess the in vivo efficacy.

In Vitro

In Vivo

Synthesis of 2,4-dianilinopyrimidine
derivatives (6a, 6b)

In Vitro Evaluation

In Vivo Evaluation
(Compound 6a)
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Caption: Experimental workflow for evaluating FAK inhibitors 6a and 6b.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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